Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is a tetrahydropyridine (THP) derivative characterized by a benzyl carboxylate group at position 1 and a methyl substituent at position 3.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl 5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-12-6-5-9-15(10-12)14(16)17-11-13-7-3-2-4-8-13/h2-4,6-8H,5,9-11H2,1H3 |
InChI Key |
KKFOSQDYSCWVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of N-Benzyl-Substituted Pyridines
This approach involves starting from a pyridine derivative bearing a benzyl group at the nitrogen, followed by reduction and functionalization:
- Step 1: Synthesis of N-benzylpyridinium salts by reacting pyridine with benzyl halides under basic or acidic conditions.
- Step 2: Reduction of the pyridinium salt using sodium borohydride or catalytic hydrogenation to produce the tetrahydropyridine core.
- Step 3: Selective methylation at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate, often facilitated by regioselective catalysts or directing groups.
- Step 4: Esterification of the carboxylic acid (if present) to the methyl ester, typically using methanol and acid catalysts.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Pyridinium formation | Benzyl halide + pyridine | Reflux in acetonitrile or dichloromethane |
| Reduction | NaBH₄ in methanol | 0°C to room temperature |
| Methylation | Methyl iodide in acetone | Room temperature, inert atmosphere |
| Esterification | Methanol + sulfuric acid | Reflux under reflux conditions |
Advantages: Straightforward, scalable, and adaptable to various substituents.
Summary of Key Reaction Schemes
Notes and Considerations
- Stereochemistry: Control of stereochemistry at the 1,2,3,6-positions is critical; chiral catalysts or auxiliaries may be employed.
- Yield Optimization: Use of high-purity reagents, inert atmospheres, and optimized temperature profiles enhances yields.
- Purification: Recrystallization, chromatography, and washing steps are essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its fully saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated tetrahydropyridines, and various substituted derivatives .
Scientific Research Applications
Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly for neurodegenerative diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can cross the blood-brain barrier and interact with dopaminergic neurons, making it a potential candidate for treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate and its analogs:
Key Observations:
- Substituent Effects : The 5-methyl group in the target compound introduces steric bulk and hydrophobicity, whereas the 5-fluoro analog’s electronegative fluorine may enhance binding specificity in protein degradation . MPTP, with a 4-phenyl group, exhibits distinct neurotoxic properties due to its conversion to MPP⁺, which inhibits mitochondrial complex I .
Benzyl 5-fluoro-THP-1-carboxylate
- Applications : Marketed as a protein degrader building block (purity ≥97%), this fluorinated derivative is used in industrial and research settings for synthesizing targeted degradation molecules .
- Safety: No neurotoxicity reported; however, commercial suppliers restrict its use to professional laboratories due to handling risks .
MPTP (1-methyl-4-phenyl-THP)
- Neurotoxicity : MPTP is a byproduct of illicit drug synthesis and selectively destroys dopaminergic neurons in the substantia nigra, causing irreversible parkinsonism .
- Mechanism : MPTP is metabolized to MPP⁺, which inhibits mitochondrial respiration, leading to oxidative stress and neuronal death .
Benzyl 5-methyl-THP-1-carboxylate
- Inferred Properties: The methyl group may enhance metabolic stability compared to the fluoro analog but lacks the electronegative properties critical for hydrogen bonding. No direct toxicity data are available.
Biological Activity
Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 1247883-81-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- CAS Number : 1247883-81-3
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes:
- Monoamine Oxidase Inhibition : Similar compounds have shown inhibition of monoamine oxidase (MAO), particularly MAO-B, which is linked to neuroprotective effects against neurodegenerative diseases like Parkinson's disease .
- Cholinesterase Inhibition : The compound may exhibit cholinesterase inhibitory activity, which is beneficial in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .
Antioxidant Properties
Research indicates that tetrahydropyridine derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases .
Neuroprotective Effects
This compound has been studied for its neuroprotective effects. It may protect neuronal cells from degeneration caused by oxidative stress and excitotoxicity. This property is particularly relevant in the context of neurodegenerative disorders .
Study on Neuroprotection
A study investigated the neuroprotective effects of related tetrahydropyridine derivatives in a mouse model of Parkinson's disease. The results showed that these compounds could significantly reduce dopaminergic neuron loss and improve motor function in treated mice compared to controls .
Structure-Activity Relationship (SAR)
A comprehensive review on the SAR of tetrahydropyridines highlighted that modifications at specific positions on the tetrahydropyridine ring can enhance biological activity. For instance, the introduction of various substituents at the benzyl position was found to optimize MAO-B inhibition and improve pharmacokinetic profiles .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Question: What are the recommended synthetic routes for Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the tetrahydropyridine ring.
- Selective alkylation/functionalization to introduce the 5-methyl group.
- Benzyl protection of the amine group using benzyl chloroformate or similar reagents.
For example, analogous compounds (e.g., benzyl 4-carbamoylpiperidine-1-carboxylate) are synthesized via ring-closing strategies followed by carbamate formation . Reaction conditions (temperature, solvent) must be optimized to minimize side products. Characterization via NMR and LC-MS is critical for verifying purity .
Advanced Question: How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?
Methodological Answer:
Stereoselectivity is achieved through:
- Chiral auxiliaries or catalysts : As seen in the synthesis of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride, chiral ligands or enzymes can direct enantiomeric purity .
- Crystallization-induced asymmetric transformation : Recrystallization in chiral solvents to isolate desired stereoisomers.
- Analytical validation : Chiral HPLC or circular dichroism (CD) spectroscopy confirms enantiomeric ratios .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the tetrahydropyridine ring and substituents.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- HPLC with UV/Vis detection to assess purity (>95% for research-grade material) .
For example, the structure of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate was confirmed via ¹H NMR (δ 7.3–7.4 ppm for benzyl protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
Advanced Question: How can researchers resolve discrepancies in reported physical properties (e.g., solubility, stability)?
Methodological Answer:
Discrepancies arise due to variations in synthesis or storage. To address this:
- Solubility testing : Use dynamic light scattering (DLS) or shake-flask methods in solvents like DMSO, ethanol, or water.
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions or decomposition .
and note solubility data gaps, emphasizing the need for empirical validation.
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H320/H303 warnings apply to similar carbamates) .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Question: How can researchers evaluate the biological activity of this compound in neuropharmacological models?
Methodological Answer:
- In vitro assays : Test binding affinity to dopamine or serotonin receptors using radioligand displacement assays (e.g., [³H]spiperidone for D₂ receptors).
- In vivo models : MPTP-induced Parkinsonism in rodents (structural analogs like MPTP are neurotoxic ).
- Toxicokinetics : LC-MS/MS quantifies plasma and brain concentrations after administration .
Basic Question: What are the stability challenges during long-term storage?
Methodological Answer:
- Hydrolysis risk : The carbamate group is prone to hydrolysis in humid conditions. Store desiccated with silica gel .
- Light sensitivity : Amber glass vials prevent photodegradation.
- Freeze-thaw cycles : Avoid repeated cycles; aliquot solutions for single-use .
Advanced Question: How can computational methods aid in optimizing its drug-likeness?
Methodological Answer:
- Molecular docking : Predict binding to targets like monoamine oxidases (MAOs) using AutoDock Vina.
- ADMET prediction : Tools like SwissADME estimate permeability (LogP), bioavailability, and CYP450 interactions.
- QSAR modeling : Correlate structural features (e.g., methyl group position) with activity .
Basic Question: What solvents are compatible with this compound for reaction workflows?
Methodological Answer:
- Polar aprotic solvents : DMF, DMSO for reactions requiring high solubility.
- Chlorinated solvents : Dichloromethane (DCM) for extraction.
- Avoid protic solvents : Methanol/water may hydrolyze the carbamate .
Advanced Question: How can researchers validate synthetic intermediates using spectroscopic data?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations in complex intermediates.
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., for pyrrolidine derivatives ).
- Isotopic labeling : ¹⁵N or ¹³C tracing to confirm reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
